molecular formula C10H12O3S B14306612 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- CAS No. 117037-30-6

2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-

Cat. No.: B14306612
CAS No.: 117037-30-6
M. Wt: 212.27 g/mol
InChI Key: QOMHOQNMJIWSNN-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- is an organic compound with a unique structure that combines an allyl alcohol group with a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- typically involves the reaction of allyl alcohol with a phenylsulfonylmethyl reagent. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The allyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylsulfonyl group can be reduced to form phenylmethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl alcohol group can yield allyl aldehyde or allyl carboxylic acid, while reduction of the phenylsulfonyl group can produce phenylmethyl derivatives .

Scientific Research Applications

2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets through its functional groups. The allyl alcohol group can form hydrogen bonds and participate in nucleophilic addition reactions, while the phenylsulfonyl group can engage in electrophilic aromatic substitution reactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Properties

CAS No.

117037-30-6

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O3S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2

InChI Key

QOMHOQNMJIWSNN-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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